1-(4-fluorophenyl)-4-(methylsulfonyl)piperazine

Vue d'ensemble

Description

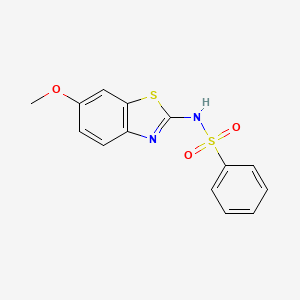

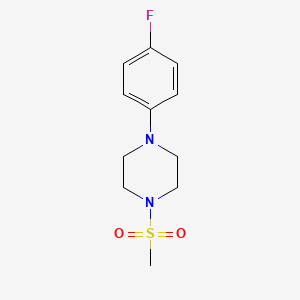

The compound “1-(4-fluorophenyl)-4-(methylsulfonyl)piperazine” is likely a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The “4-fluorophenyl” and “methylsulfonyl” groups are likely attached to the nitrogen atoms of the piperazine ring. Fluorophenyl groups are commonly used in medicinal chemistry due to the unique properties of fluorine , and methylsulfonyl groups are often used as protecting groups in organic synthesis .

Molecular Structure Analysis

The molecular structure of “this compound” would consist of a six-membered piperazine ring with a 4-fluorophenyl group and a methylsulfonyl group attached to the nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Piperazine derivatives can undergo a variety of reactions, including alkylation, acylation, and substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For example, the presence of the fluorine atom in the 4-fluorophenyl group could increase the compound’s lipophilicity and metabolic stability .Applications De Recherche Scientifique

Analytical Method Development

A sensitive and selective method for the determination of a non-peptide oxytocin receptor antagonist in human plasma, showcasing the importance of 1-(4-fluorophenyl)-4-(methylsulfonyl)piperazine derivatives in pharmacological research. The method uses automated pre-column chemical derivatization and high-performance liquid chromatography with fluorescence detection, indicating its critical role in the pharmacokinetic studies of new drugs (Kline, Kusma, & Matuszewski, 1999).

Synthesis and Antibacterial Activity

The synthesis of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives, including those with the this compound structure, has been explored for their antibacterial activities. These compounds demonstrate significant antibacterial properties, highlighting the potential of this compound derivatives in developing new antibacterial agents (Wu Qi, 2014).

Drug Synthesis and Isomer Production

The compound's utility in the synthesis of flunarizine, a well-known drug used to treat migraines, dizziness, vestibular disorders, and epilepsy, underscores its role in pharmaceutical manufacturing. It provides insights into the regioselective metal-catalyzed amination processes for producing drugs and their isomers, showcasing the chemical versatility of this compound derivatives (Shakhmaev, Sunagatullina, & Zorin, 2016).

Radiopharmaceutical Development

The application in the improved synthesis of [18F]GBR-13119, a potential radiotracer for the dopamine uptake system, highlights the compound's role in developing diagnostic tools for neurological disorders. This usage demonstrates the compound's significance in synthesizing radiopharmaceuticals for PET imaging, aiding in the non-invasive study of brain function and pathology (Haka, Kilbourn, Watkins, & Toorongian, 1989).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(4-fluorophenyl)-4-methylsulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O2S/c1-17(15,16)14-8-6-13(7-9-14)11-4-2-10(12)3-5-11/h2-5H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZUGGAGWAUSXMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5566922.png)

![2-[4-(4-morpholinylsulfonyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B5566936.png)

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B5566941.png)

![ethyl 4-[(9H-purin-6-ylamino)methyl]benzoate](/img/structure/B5566949.png)

![2,5-dimethyl-4-oxo-3-{2-oxo-2-[(3-pyridinylmethyl)amino]ethyl}-N-(3-pyridinylmethyl)-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxamide](/img/structure/B5566955.png)

![(4S*)-1-[(3-chloro-4-fluorophenoxy)acetyl]-4-(methoxymethyl)-3,3-dimethylpiperidin-4-ol](/img/structure/B5566968.png)

![9-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5566992.png)

![2-(3-{(E)-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B5567004.png)

![1-[1-(1,3-benzodioxol-5-yl)-3-(2-thienylmethyl)-1H-1,2,4-triazol-5-yl]cyclopropanecarboxamide](/img/structure/B5567007.png)